molecular formula C9H8BrFO B8746800 2-Bromo-1-cyclopropoxy-4-fluorobenzene

2-Bromo-1-cyclopropoxy-4-fluorobenzene

Cat. No. B8746800
M. Wt: 231.06 g/mol
InChI Key: WPWOSDSCQLFUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-cyclopropoxy-4-fluorobenzene is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-cyclopropoxy-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-cyclopropoxy-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-1-cyclopropoxy-4-fluorobenzene

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

2-bromo-1-cyclopropyloxy-4-fluorobenzene

InChI

InChI=1S/C9H8BrFO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

WPWOSDSCQLFUPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl zinc (1M in toluene, 23 ml, 23 mmol) was added under nitrogen with stirring to a solution of 2-bromo-4-fluoro-1-vinyloxy-benzene (Preparation 88, 1.0 g, 4.61 mmol) in dichloroethane (45 ml) at −10° C. (ice-salt-MeOH), taking care to maintain the temperature below 0° C. Diiodomethane (6.17 g, 23 mmol) in dichloroethane (10 ml) was then added via a syringe to the reaction mixture over 5 minutes ensuring that the reaction mixture remained at a temperature below +5° C. (internal temp). The reaction mixture was stirred at this temperature for twenty minutes and then allowed to attain room temperature and stirring was continued for 72 hours. The reaction was quenched with cold saturated ammonium chloride (aqueous solution) (5 ml) then the lower organic phase was removed, whilst the aqueous was extracted with a further dichloromethane (20 ml). The combined organic layers were dried over anhydrous Na2SO4 (s), filtered and evaporated in vacuo. Purification by column chromatography on silica gel eluting with tert-butyldimethyl ether:heptane 1:99 to 1:19 afforded almost pure title compound (93 mg, 9%).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice-salt-MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
6.17 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
9%

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